
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate (CHPDMS) is an organic compound that can be used as a reagent in a variety of chemical reactions. It has been used in a wide range of applications, such as in the synthesis of pharmaceuticals, organic materials, and other compounds. It is also used in laboratory experiments to study the properties of various substances. CHPDMS is a colorless, water-soluble compound that is relatively stable and non-toxic.
Aplicaciones Científicas De Investigación
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, organic materials, and other compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has been used to study the properties of various substances, such as their reactivity, solubility, and stability.
Mecanismo De Acción
The mechanism of action of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate is not entirely understood. However, it is believed to be related to its ability to form a coordination complex with metal ions, such as transition metals. This coordination complex is believed to facilitate the formation of carbon-carbon bonds between two organic molecules, which is essential for the synthesis of various compounds. Additionally, 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate may also act as an acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate are not well understood. However, it is believed to be non-toxic and relatively stable in aqueous solutions. Additionally, it may be able to interact with some proteins and enzymes, which could potentially have an effect on the biochemical and physiological processes of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, making it safe to use in a variety of experiments. Additionally, it is water-soluble and can be used in a variety of solvents, which makes it versatile and easy to use. The main limitation of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate is that it is not very reactive, which can make it difficult to synthesize certain compounds.
Direcciones Futuras
The future directions for 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate are numerous. One potential direction is to further explore its potential as a reagent in chemical reactions. This could include exploring its ability to form coordination complexes with metal ions and its potential as an acid or base. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be done to explore its potential as a catalyst for other reactions, such as the Sonogashira coupling reaction.
Métodos De Síntesis
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate can be synthesized through a variety of methods, including the classical Grignard reaction and the more modern Sonogashira coupling reaction. The Grignard reaction involves the use of a magnesium-based reagent to form a carbonyl group from an organic halide. The Sonogashira coupling reaction uses a palladium-based catalyst to form a carbon-carbon bond between two organic molecules. Both reactions require careful control of reaction conditions, as well as the use of a suitable solvent and an inert atmosphere.
Propiedades
IUPAC Name |
[4-[1-(4-methylsulfonyloxyphenyl)cyclohexyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6S2/c1-27(21,22)25-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(13-9-17)26-28(2,23)24/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVQZPFFGDIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

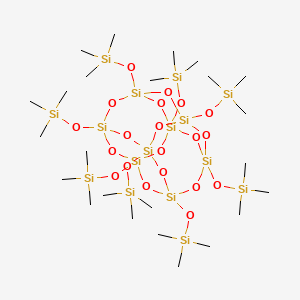
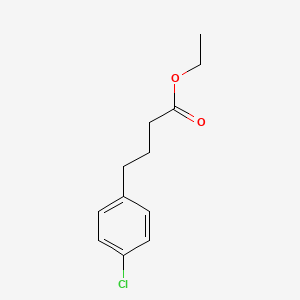

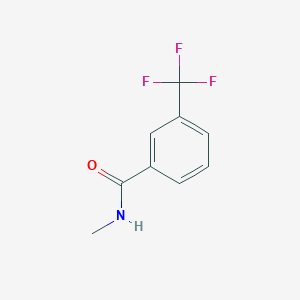

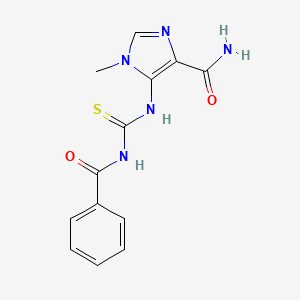
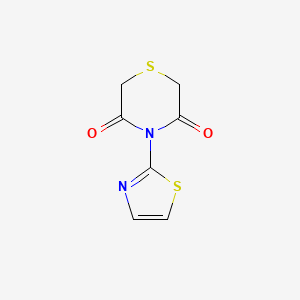

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)

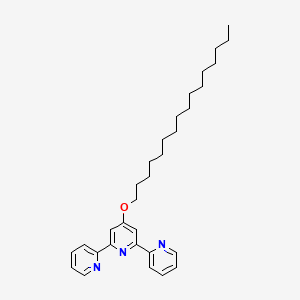
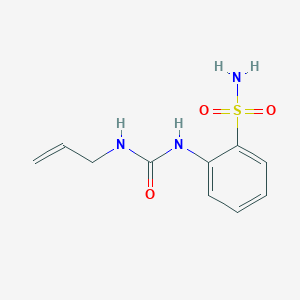
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
